N-[(2S)-1-amino-3-methyl-1-oxobutan-2-yl]-1-[(3-fluorophenyl)methyl]indazole-3-carboxamide is a synthetic cannabinoid that acts as a potent agonist at cannabinoid receptors. This compound is characterized by its unique structure, which includes an indazole core linked to a carboxamide and an amino acid derivative. The molecular formula is C20H22N4O2, with a molecular weight of approximately 350.4143 g/mol .
AB-FUBINACA 3-fluorobenzyl isomer, like other synthetic cannabinoids, is believed to act by mimicking THC and binding to cannabinoid receptors, particularly CB1 receptors located in the central nervous system. This activation disrupts normal neurotransmission, leading to the psychoactive effects associated with SCBs.
AB-FUBINACA 3-fluorobenzyl isomer is a substance of concern due to its potential for abuse and psychoactive effects. Studies on related SCBs suggest potential hazards including:
AB-FUBINACA 3-fluorobenzyl isomer is a synthetic cannabinoid (SCB) belonging to the indazole class. These substances mimic the effects of tetrahydrocannabinol (THC), the psychoactive compound found in cannabis, by binding to cannabinoid receptors in the brain []. However, SCBs can be significantly more potent than THC, leading to serious health risks.
Despite the dangers, AB-FUBINACA 3-fluorobenzyl isomer has some applications in scientific research. Here are a few examples:
The chemical behavior of N-[(2S)-1-amino-3-methyl-1-oxobutan-2-yl]-1-[(3-fluorophenyl)methyl]indazole-3-carboxamide involves several key reactions:
These reactions are crucial for understanding the compound's stability and reactivity in biological systems.
N-[(2S)-1-amino-3-methyl-1-oxobutan-2-yl]-1-[(3-fluorophenyl)methyl]indazole-3-carboxamide exhibits significant biological activity as a synthetic cannabinoid receptor agonist. It interacts primarily with the cannabinoid receptors CB1 and CB2, influencing various physiological processes such as pain modulation, appetite regulation, and mood enhancement. Studies indicate that it may have effects similar to those of natural cannabinoids but with enhanced potency .
The synthesis of N-[(2S)-1-amino-3-methyl-1-oxobutan-2-yl]-1-[(3-fluorophenyl)methyl]indazole-3-carboxamide typically involves several steps:
These methods highlight the complexity and precision required in synthesizing this compound.
N-[(2S)-1-amino-3-methyl-1-oxobutan-2-yl]-1-[(3-fluorophenyl)methyl]indazole-3-carboxamide has potential applications in various fields:
Interaction studies have demonstrated that N-[(2S)-1-amino-3-methyl-1-oxobutan-2-yl]-1-[(3-fluorophenyl)methyl]indazole-3-carboxamide binds effectively to both CB1 and CB2 receptors. Binding assays reveal high affinity and selectivity for these receptors compared to other similar compounds . Functional assays indicate that it can modulate intracellular signaling pathways associated with these receptors, contributing to its pharmacological effects.
Several compounds share structural similarities with N-[(2S)-1-amino-3-methyl-1-oxobutan-2-yl]-1-[(3-fluorophenyl)methyl]indazole-3-carboxamide, including:
Compound Name | Structure Characteristics | Unique Features |
---|---|---|
N-(1-amino-3-methylbutanoyl)-1-(phenylmethyl)-indazole | Indazole core with phenylmethyl substitution | Lacks fluorine substitution |
N-(adamantan-1-yl)-1-(4-fluorobenzyl)-indazole | Contains adamantane moiety | Distinct structural core |
N-(5-fluoropentyl)-indole | Indole derivative with pentyl chain | Simpler structure without indazole |
AB-FUBINACA | Similar indazole framework | Different substituent patterns |
These comparisons highlight the unique aspects of N-[ (2S)- 1-amino - 3 - methyl - 1 - oxobutan - 2 - yl] - 1 - [( 3 - fluorophenyl ) methyl ] indazole - 3 - carboxamide, particularly its specific receptor interactions and potential therapeutic applications that may not be present in other analogs .
The synthesis of indazole-3-carboxamide derivatives dates to the early 2000s, when pharmaceutical companies explored their therapeutic potential. Pfizer developed AB-FUBINACA (4-fluorophenyl analog) in 2009 as a candidate analgesic. While the 3-fluorophenyl variant is not explicitly documented in historical patents, its structural similarity suggests it may have emerged as part of subsequent synthetic cannabinoid research or clandestine production efforts.
Compound | Position of Fluorine | Side Chain | Key Reference |
---|---|---|---|
AB-FUBINACA | 4-fluorophenyl | Valine-derived | |
Current Compound | 3-fluorophenyl | Valine-derived | N/A |
The indazole-3-carboxamide scaffold consists of a bicyclic indazole ring system with a carboxamide group at the 3-position and a substituent at the 1-position. The 3-fluorophenylmethyl group in this compound represents a positional isomer of AB-FUBINACA’s 4-fluorophenylmethyl group. This substitution alters electronic properties and receptor binding dynamics, potentially impacting pharmacological activity.
Key Structural Features
The compound shares structural parallels with AB-FUBINACA and AMB-FUBINACA (a methyl ester analog). However, the 3-fluorophenyl substitution distinguishes it from the 4-fluoro variants, which dominate historical reports.
Compound | Fluorine Position | Side Chain | Receptor Affinity |
---|---|---|---|
AB-FUBINACA | 4-fluorophenyl | Valine | High CB1 (0.9 nM) |
AMB-FUBINACA | 4-fluorophenyl | Valine methyl | Similar to AB-FUBINACA |
Current Compound | 3-fluorophenyl | Valine | Predicted CB1/CB2 |
The compound belongs to the indazole-3-carboxamide class of synthetic cannabinoids, characterized by: